molecular formula C13H14N2O4 B1397972 Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate CAS No. 1038391-15-9

Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate

Cat. No.: B1397972
CAS No.: 1038391-15-9
M. Wt: 262.26 g/mol
InChI Key: YUDYVFIMRKKHID-UHFFFAOYSA-N
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Description

Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the diethyl ester groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, where the starting materials are combined in a single reaction vessel to form the desired product. This approach minimizes the need for purification steps and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including anti-tuberculosis activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxylates: Similar in structure but with different ester groups.

Uniqueness: Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate is unique due to the presence of two ester groups at specific positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its versatility in various applications .

Properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-10(8-14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYVFIMRKKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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